![molecular formula C14H22N2O2 B6340394 tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate CAS No. 1221341-68-9](/img/structure/B6340394.png)
tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate
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Overview
Description
Tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate, also known as TBMP, is a synthetic compound that has been studied for its use in a variety of scientific applications. TBMP is a tertiary amine derivative of the pyridine group and has been used in organic synthesis and in the development of new materials. TBMP has also been studied for its potential as a therapeutic agent and for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Novel Compounds
This compound can be used in the synthesis of novel compounds. For instance, it has been used in the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine . This synthesis was achieved by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .
Intermediate in Biotin Synthesis
The compound is an important intermediate in the synthesis of the natural product Biotin . Biotin is a water-soluble vitamin involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .
Synthesis of Erythro and Threo
The compound can be used in the synthesis of erythro and threo of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoates . These compounds are synthesized in a three-step process .
Research and Development
Mechanism of Action
Target of Action
The primary target of tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes.
Mode of Action
The compound interacts with its target, the CYP51 protein, by docking onto it . This interaction can lead to changes in the protein’s function, potentially inhibiting its role in sterol biosynthesis.
Biochemical Pathways
The affected pathway is the sterol biosynthesis pathway . By interacting with the CYP51 protein, the compound can disrupt this pathway, leading to downstream effects such as altered cell membrane structure and function.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the CYP51 protein. By potentially inhibiting this protein, the compound could disrupt sterol biosynthesis, leading to changes in cell membrane structure and function .
properties
IUPAC Name |
tert-butyl 2-methyl-3-(pyridin-3-ylmethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11(13(17)18-14(2,3)4)8-16-10-12-6-5-7-15-9-12/h5-7,9,11,16H,8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSFSOLZYIOTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CN=CC=C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate |
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